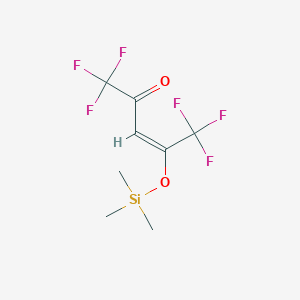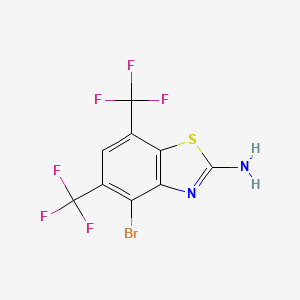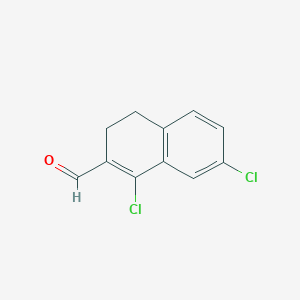
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene derivatives are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions: 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: 1,7-Dichloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1,7-Dichloro-3,4-dihydronaphthalene-2-methanol.
Substitution: 1,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde.
科学研究应用
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of certain biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chlorine atoms can participate in substitution reactions, influencing the overall reactivity and stability of the compound.
Molecular Targets and Pathways:
Enzymatic Reactions: The aldehyde group can interact with enzymes that catalyze oxidation or reduction reactions, providing insights into enzyme mechanisms.
Biological Pathways: The compound may affect pathways involving aldehyde metabolism or detoxification.
相似化合物的比较
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other naphthalene derivatives:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-Methyl-3,4-dihydronaphthalene: Lacks the aldehyde group, resulting in different chemical behavior and uses.
Uniqueness: The presence of two chlorine atoms and an aldehyde group in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from other naphthalene derivatives.
Conclusion
This compound is a compound of significant interest due to its unique structure and reactivity. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development.
属性
分子式 |
C11H8Cl2O |
|---|---|
分子量 |
227.08 g/mol |
IUPAC 名称 |
1,7-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
InChI 键 |
IHYRLRMNFPSQRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C2=C1C=CC(=C2)Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
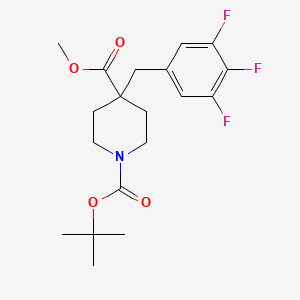
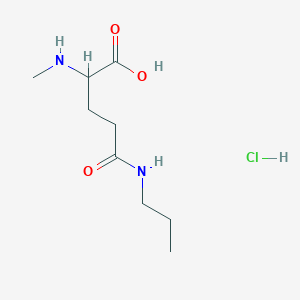
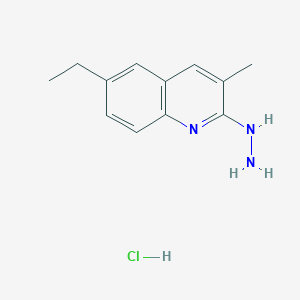
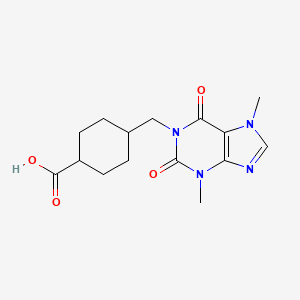
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
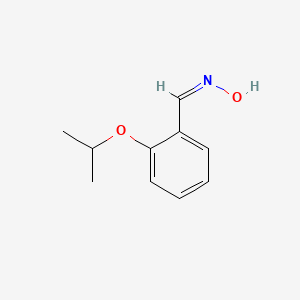
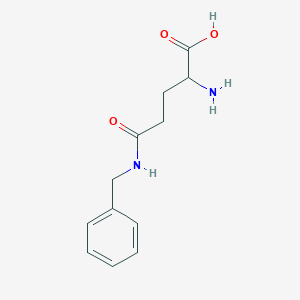
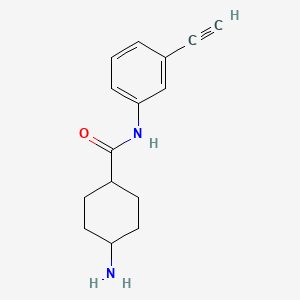
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
